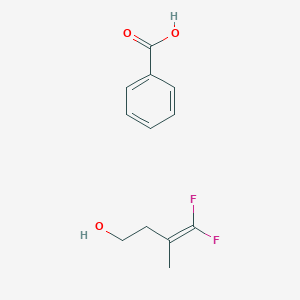![molecular formula C15H19NO2SSn B14265664 5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide CAS No. 136649-39-3](/img/structure/B14265664.png)
5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is an organotin compound that features a biphenyl core substituted with a trimethylstannyl group and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide typically involves the stannylation of a biphenyl derivative. One common method is the reaction of a biphenyl sulfonamide with trimethyltin chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the stannylated product .
Industrial Production Methods
While specific industrial production methods for 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halides and acyl chlorides.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new biphenyl derivative with a different substituent replacing the trimethylstannyl group .
Wissenschaftliche Forschungsanwendungen
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including semiconductors and polymers.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the sulfonamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Another organotin compound with similar stannylation but different core structure.
2,5-Bis(trimethylstannyl)thiophene: Similar in having trimethylstannyl groups but with a thiophene core.
Uniqueness
5-(Trimethylstannyl)[1,1’-biphenyl]-3-sulfonamide is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
CAS-Nummer |
136649-39-3 |
|---|---|
Molekularformel |
C15H19NO2SSn |
Molekulargewicht |
396.1 g/mol |
IUPAC-Name |
3-phenyl-5-trimethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C12H10NO2S.3CH3.Sn/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;;;;/h1-3,5-9H,(H2,13,14,15);3*1H3; |
InChI-Schlüssel |
WDPHOUGVMBEWEC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


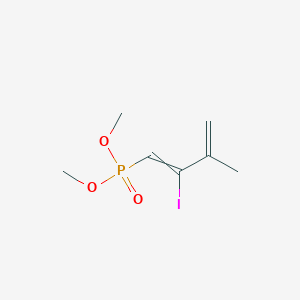
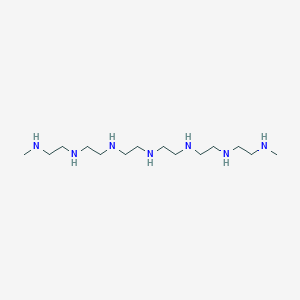

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
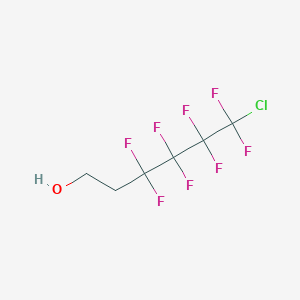
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)

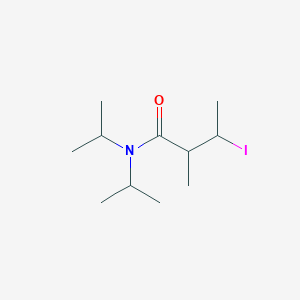
germane](/img/structure/B14265630.png)

